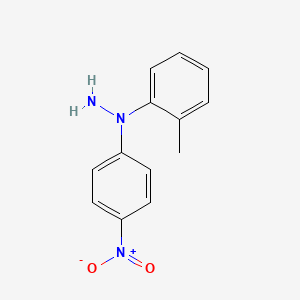
1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one is a chemical compound that features both piperazine and piperidine rings. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one typically involves the reaction of piperazine and piperidine with a suitable propanone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and processes.
Medicine: It is investigated for its potential therapeutic effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and result in various pharmacological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
- 1-(Piperazin-1-yl)prop-2-en-1-one hydrochloride
Comparison: 1-(Piperazin-1-yl)-3-(piperidin-1-yl)propan-1-one is unique due to its specific structural arrangement, which can result in different chemical and biological properties compared to similar compounds. This uniqueness can make it more suitable for certain applications in medicinal chemistry and other fields.
Eigenschaften
CAS-Nummer |
109377-03-9 |
|---|---|
Molekularformel |
C12H23N3O |
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
1-piperazin-1-yl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C12H23N3O/c16-12(15-10-5-13-6-11-15)4-9-14-7-2-1-3-8-14/h13H,1-11H2 |
InChI-Schlüssel |
AYVSDLPIYBQQKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCC(=O)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
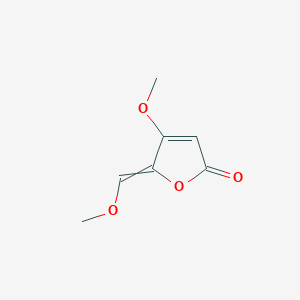
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
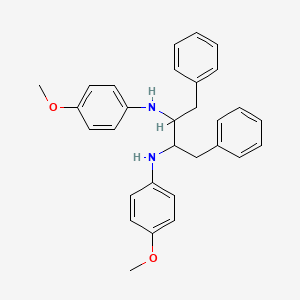
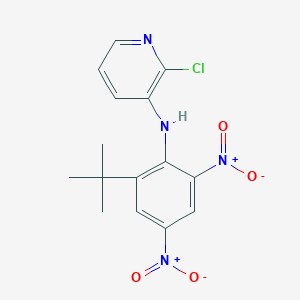
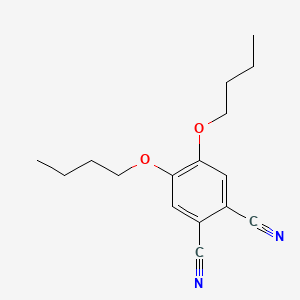

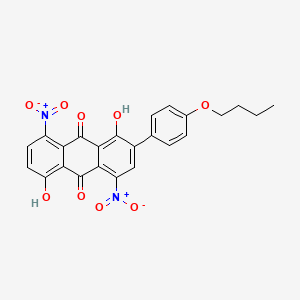
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
